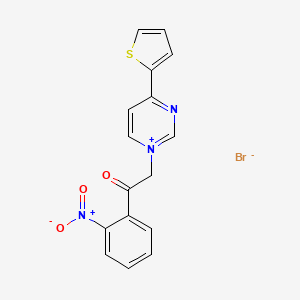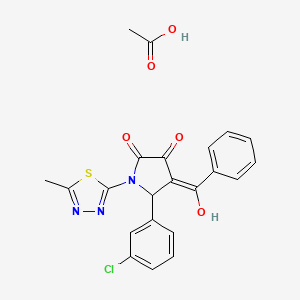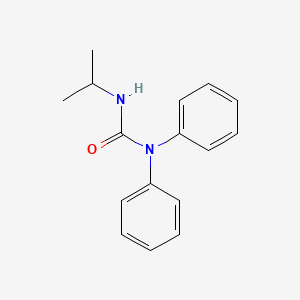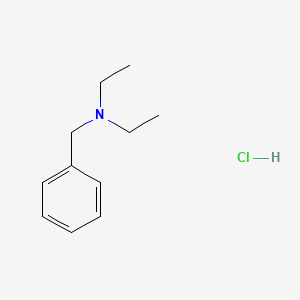
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione, also known by its chemical formula C14H14N4O2S, is a member of the purine family. It features a purine core with a benzylsulfanyl group attached at the 8-position. This compound exhibits intriguing properties due to its unique structure.
Méthodes De Préparation
Synthetic Routes::
Benzylthiolation of 3,7-dimethylxanthine: The synthesis typically starts with 3,7-dimethylxanthine (theophylline) as the precursor. Benzyl mercaptan (benzylthiol) is reacted with theophylline under appropriate conditions to yield 8-benzylsulfanyl-3,7-dimethylxanthine.
Oxidation of 8-benzylsulfanyl-3,7-dimethylxanthine: The benzylsulfanyl group can be selectively oxidized to form the desired 8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione.
Industrial Production:: While not widely produced industrially, researchers often synthesize this compound for specific applications.
Analyse Des Réactions Chimiques
8-Benzylsulfanyl-3,7-dimethylpurine-2,6-dione participates in various chemical reactions:
Oxidation: Undergoes oxidation to form sulfoxides or sulfones.
Substitution: The benzylsulfanyl group can be replaced by other substituents.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Common reagents include oxidants (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products:
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.
Chemistry: Used as a building block for novel purine derivatives.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with cellular enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
316362-30-8 |
|---|---|
Formule moléculaire |
C14H14N4O2S |
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
8-benzylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2S/c1-17-10-11(18(2)13(20)16-12(10)19)15-14(17)21-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,19,20) |
Clé InChI |
QHTLERFLGQXGHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilité |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12009855.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)


![2-(3-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]propanamide](/img/structure/B12009874.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)

![5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12009914.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)


